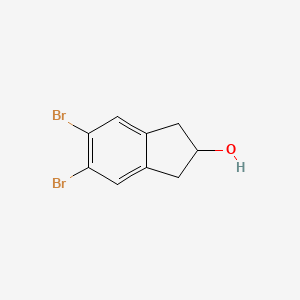

5,6-Dibromo-indan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromo-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c10-8-3-5-1-7(12)2-6(5)4-9(8)11/h3-4,7,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQBQMKPJNLTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC(=C(C=C21)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286969 | |

| Record name | 5,6-Dibromo-2,3-dihydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862135-56-6 | |

| Record name | 5,6-Dibromo-2,3-dihydro-1H-inden-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862135-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromo-2,3-dihydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dibromo Indan 2 Ol and Allied Structures

Direct Halogenation Strategies

Direct halogenation remains a fundamental approach for introducing bromine atoms onto the indan (B1671822) skeleton. The key challenge lies in controlling the regioselectivity of the reaction, both on the aromatic ring and at the aliphatic positions.

Regioselective Bromination of Indan and Indene (B144670) Derivatives

The synthesis of 5,6-dibromo-indan-2-ol can be achieved from indan-2-ol. researchgate.netlookchem.com However, much of the detailed research on regioselective bromination has been conducted on related indanone systems, which provides significant insight into the factors controlling the position of bromination.

The bromination of 5,6-disubstituted-indan-1-ones demonstrates that the reaction's outcome is highly dependent on the conditions employed. nih.govresearchgate.net For instance, the reaction of 5,6-dimethoxyindan-1-one with bromine can be directed to different positions based on the presence of acid or base. Under acidic conditions (Br₂ in acetic acid), bromination occurs at the C-4 position of the aromatic ring as well as the α-position to the carbonyl group (C-2), leading to a dibrominated product. researchgate.net Conversely, using basic conditions (e.g., KOH) at low temperatures (0°C) allows for selective monobromination on the aromatic ring at the C-4 position. nih.gov If the reaction time is extended under these basic conditions, dibromination can occur. nih.gov

For substrates lacking strong activating groups, such as indan-1-one itself, bromination tends to occur at the α-position (C-2) rather than on the aromatic ring. nih.gov Reaction with bromine in acetic acid yields the 2-bromoindan-1-one, while using KOH leads to the formation of 2,2-dibromoindan-1-one. nih.gov These findings underscore the influence of both the electronic nature of the substrate and the reaction medium on the regioselectivity of bromination.

| Substrate | Reagents and Conditions | Major Product(s) | Yield |

|---|---|---|---|

| 5,6-Dimethoxyindan-1-one | Br₂ (2 eq.), KOH, CH₂Cl₂, 0°C, 1 hr | 4-Bromo-5,6-dimethoxyindan-1-one | 81% |

| 5,6-Dimethoxyindan-1-one | Br₂ (2.2 eq.), AcOH, rt, 1 hr | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% |

| Indan-1-one | Br₂ (1.1 eq.), AcOH, rt, 2.5 hr | 2-Bromoindan-1-one | 84% |

| Indan-1-one | Br₂ (2.2 eq.), KOH, CH₂Cl₂, rt | 2,2-Dibromoindan-1-one | 67% |

| 5,6-Dihydroxyindan-1-one | Br₂ (2.2 eq.), AcOH or KOH, 0°C | 4,7-Dibromo-5,6-dihydroxyindan-1-one | Not specified |

C-H Bond Activation Approaches for Bromination

The direct, selective functionalization of sp³ C-H bonds represents a powerful strategy in modern organic synthesis. While classic radical bromination using reagents like N-bromosuccinimide (NBS) often lacks selectivity, recent advancements have enabled highly predictable C-H halogenation. organic-chemistry.org

A prominent strategy involves the use of a directing group to position a reactive intermediate in close proximity to a specific C-H bond. nih.govrsc.org For example, alcohols can be converted into N-methyl sulfamate (B1201201) esters. In the presence of a rhodium catalyst and a bromine source (NaBr/NaOCl), a nitrogen-centered radical is generated. This radical preferentially abstracts a hydrogen atom from the γ-carbon (the carbon atom three bonds away) via a 1,5-hydrogen atom transfer, leading to selective bromination at that site. nih.govrsc.org This method offers high regioselectivity, even in the presence of electronically activated sites like benzylic C-H bonds. rsc.org Although not yet reported specifically for the synthesis of this compound, this methodology could conceptually be applied to an appropriately substituted indanol precursor to achieve selective bromination on the aliphatic portion of the molecule.

Asymmetric and Stereoselective Synthesis of Substituted Indanols

Chiral indanols are crucial as intermediates for pharmaceuticals and as components of chiral ligands for asymmetric catalysis. mdpi.comnih.gov Consequently, numerous methods for their enantioselective synthesis have been developed.

Chiral Pool and Auxiliary-Mediated Transformations

The "chiral pool" provides a source of readily available, enantiomerically pure starting materials. Amino acids, in particular, are versatile precursors for synthesizing chiral indanols. For instance, (S)- and (R)-phenylalanine can be used to synthesize the corresponding enantiomers of 2-N-carbomethoxy-5-aminoindane. researchgate.net The synthesis involves an intramolecular Friedel-Crafts reaction of N-carbomethoxy phenylalanine to form a chiral indanone, which is then diastereoselectively reduced to the indanol. researchgate.net Similarly, enantiopure cis-1-amino-2-indanol has been synthesized starting from D-phenylalanine. mdpi.com

In addition to being synthetic targets, chiral aminoindanols serve as powerful chiral auxiliaries to control stereochemistry in various reactions. nih.govacs.org The rigid bicyclic structure of cis-1-amino-2-indanol makes it an effective controller of stereoselectivity. mdpi.com It has been used to create chiral oxazaborolidine catalysts for the asymmetric reduction of ketones and as a precursor for BOX and PyBOX ligands, which are widely employed in asymmetric catalysis. mdpi.comnih.gov

Enantioselective Epoxidation and Cyclization Reactions

The asymmetric epoxidation of indene is a cornerstone reaction for accessing chiral indanol derivatives. The Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, is particularly effective. acs.orgnih.gov This reaction converts indene into chiral indene oxide with high yield and enantioselectivity. acs.orgnih.gov The addition of an axial ligand, such as 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P₃NO), can accelerate the reaction and stabilize the catalyst, allowing for lower catalyst loadings. nih.govsciengine.com The resulting indene oxide is a versatile intermediate that can be opened with various nucleophiles to generate a range of substituted 1,2-disubstituted indanols. This epoxidation is a key step in the synthesis of the HIV-protease inhibitor Crixivan®, which contains a 1-amino-2-indanol (B1258337) moiety. acs.org

| Catalyst | Axial Ligand | Oxidant | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (S,S)-(salen)Mn(III)Cl | 4-phenylpyridine N-oxide | NaOCl | 80% | 84% |

| (S,S)-(salen)Mn(III)Cl | 4-(3-phenylpropyl)pyridine N-oxide (P₃NO) | NaOCl (aq) | >90% | 85-88% |

Another powerful strategy for constructing the indanol framework involves the acid-mediated cyclization of stilbene (B7821643) derivatives. nih.govacs.org Starting from bromo- or iodobenzaldehyde derivatives, (E)-(2-stilbenyl)methanols can be prepared. Subsequent treatment with an acid catalyst, such as p-toluenesulfonic acid immobilized on silica (B1680970) (PTS-Si), at low temperatures induces a cyclization to furnish 2,3-trans-1-indanols with excellent stereocontrol. nih.govacs.org The stereochemical outcome of the cyclization is dependent on the geometry of the starting stilbene, with (E)-olefins yielding trans-products and (Z)-olefins leading to cis-products. nih.gov

Metal-Catalyzed Coupling Reactions in Indanol Framework Construction

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming the carbon-carbon bonds necessary to construct the indanol skeleton. eie.grchemie-brunschwig.ch Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Negishi couplings are frequently employed to assemble the precursors for subsequent cyclization. nih.goveie.grchemie-brunschwig.ch

For example, the synthesis of the (2-stilbenyl)methanol precursors mentioned previously relies on palladium-catalyzed Sonogashira and Heck reactions to build the stilbene backbone from aryl halides. nih.govacs.org Similarly, Suzuki reactions, which couple organoboron compounds with organic halides, offer a robust method for creating the C-C bonds of the indan framework under relatively mild conditions. chemie-brunschwig.ch These coupling reactions are valued for their high functional group tolerance, which allows for the assembly of complex and highly decorated indanol precursors that might be difficult to access through other methods. rsc.org

Precursor Utilization and Intermediate Formation in this compound Synthesis

The synthesis of this compound relies on the selection of appropriate starting materials and the controlled formation of key intermediates through well-established reaction pathways.

The direct precursor to this compound is Indan-2-ol, which undergoes electrophilic aromatic substitution to introduce the two bromine atoms onto the benzene (B151609) ring. researchgate.netlookchem.com The synthesis of the indane core itself can start from simpler materials. Indene is a common starting material that can be functionalized in various ways. researchgate.net

For example, indene can be converted to indene oxide, which serves as a precursor for 1,2-disubstituted indane derivatives like cis-1-amino-2-indanol. researchgate.netgoogleapis.com The bromination of indene itself leads to the formation of dibromoindane derivatives, which can be further transformed. researchgate.net The synthesis of the indanol precursor can also be achieved from the reduction of the corresponding indanone. nih.gov

Table 3: Common Precursors for Indanol Synthesis

| Starting Material | Initial Transformation | Resulting Intermediate(s) | Reference |

| Indan-2-ol | Electrophilic Bromination | This compound | researchgate.netlookchem.com |

| Indene | Bromination (e.g., with Br₂) | trans-1,2-Dibromoindane, cis-1,2-Dibromoindane | researchgate.net |

| Indene | Epoxidation (e.g., with H₂O₂) | Indene Oxide | googleapis.com |

| 2-Indanone | Reduction | Indan-2-ol | charlotte.edu |

The pathways to this compound and related structures involve several well-characterized intermediates. In the synthesis of indanols via intramolecular palladium-catalyzed C(sp³)-H arylation, a critical intermediate is the palladacycle. researchgate.net This five-membered ring structure containing the palladium atom is formed after the initial C-H activation and is essential for the subsequent reductive elimination that forms the final product. researchgate.net

In syntheses starting from indene, the addition of bromine across the double bond is a key step. This reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion. This process leads to the formation of two major products: trans-1,2-dibromoindane and cis-1,2-dibromoindane, which have been identified and characterized spectroscopically. researchgate.net When starting from indan-2-ol, the electrophilic bromination of the aromatic ring is directed by the activating, ortho-para directing hydroxyl group (after considering the deactivating effect of the alkyl portion), leading to the desired 5,6-disubstituted product.

Chemical Reactivity and Advanced Transformations of 5,6 Dibromo Indan 2 Ol

Nucleophilic and Electrophilic Substitution Reactions at the Bromine and Hydroxyl Centers

The reactivity of 5,6-Dibromo-indan-2-ol is characterized by the interplay between its hydroxyl and bromo substituents, allowing for a range of nucleophilic and electrophilic substitution reactions.

The hydroxyl group can be readily converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. This activation allows for the introduction of a variety of nucleophiles at the C-2 position of the indan (B1671822) skeleton. Common transformations include the conversion of the alcohol to the corresponding alkyl halide. For instance, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can yield the corresponding 2-bromo or 2-chloro-5,6-dibromoindan, respectively.

Conversely, the bromine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which are absent in this molecule. However, they are amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C-5 and C-6 positions.

Electrophilic substitution on the aromatic ring is deactivated by the presence of the two bromine atoms. However, the hydroxyl group is an activating, ortho-, para-director. Given the substitution pattern, further electrophilic substitution is sterically hindered and electronically disfavored.

Table 1: Nucleophilic Substitution Reactions at the Hydroxyl Center

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | PBr₃ | 2,5,6-Tribromoindan | Nucleophilic Substitution |

| This compound | SOCl₂, pyridine | 2-Chloro-5,6-dibromoindan | Nucleophilic Substitution |

| This compound | 1) TsCl, pyridine; 2) NaI | 2-Iodo-5,6-dibromoindan | Nucleophilic Substitution |

Reductive and Oxidative Manipulations of the Indanol Moiety

The indanol moiety of this compound is susceptible to both reduction and oxidation, providing pathways to other important indan derivatives.

Oxidation of the secondary alcohol to a ketone is a common transformation. A variety of oxidizing agents can be employed for this purpose, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane. These methods efficiently convert this compound to 5,6-Dibromo-indan-2-one.

Reductive processes can also be applied. While the alcohol is already in a reduced state, the aromatic bromine atoms can be removed through catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like tributyltin hydride. These dehalogenation reactions would yield indan-2-ol. It is also possible to reduce the aromatic ring under more forcing conditions, although this is a less common transformation for this type of substrate.

Table 2: Reductive and Oxidative Manipulations

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | PCC, CH₂Cl₂ | 5,6-Dibromo-indan-2-one | Oxidation |

| This compound | (COCl)₂, DMSO, Et₃N | 5,6-Dibromo-indan-2-one | Swern Oxidation |

| This compound | H₂, Pd/C, NaOH | Indan-2-ol | Reductive Dehalogenation |

Ring-Opening and Cycloaddition Reactions Involving Indanol Derivatives

While the indan skeleton is relatively stable, ring-opening reactions can be induced under specific conditions, often involving the functional groups. For instance, strong oxidation can lead to the cleavage of the aromatic ring. More synthetically useful are ring expansions of the five-membered ring. For example, treatment of the corresponding indanone with diazomethane (B1218177) can lead to a ring expansion to a dihydronaphthalenone derivative.

Indan derivatives can also participate in cycloaddition reactions. While this compound itself is not a typical substrate for cycloadditions, its derivatives can be. For example, dehydration of the alcohol to the corresponding indene (B144670) would introduce a double bond that could act as a dienophile in Diels-Alder reactions. libretexts.org The diene component would react with the indene to form a polycyclic system.

Functional Group Interconversions on the Dibrominated Indan System

Beyond the primary transformations of the hydroxyl and bromo groups, a variety of other functional group interconversions can be envisioned for derivatives of this compound. solubilityofthings.com

For example, the ketone, 5,6-Dibromo-indan-2-one, can serve as a precursor for a range of other functional groups. It can undergo Wittig reactions to form alkenes, reductive amination to introduce an amino group, and reactions with organometallic reagents to form tertiary alcohols.

The aromatic bromine atoms can be converted to other functional groups through lithium-halogen exchange followed by quenching with an electrophile. This allows for the introduction of groups such as carboxyl, boronic acid, or silyl (B83357) groups, further expanding the synthetic utility of this scaffold.

Table 3: Functional Group Interconversions of 5,6-Dibromo-indan-2-one

| Reactant | Reagent(s) | Product | Transformation |

| 5,6-Dibromo-indan-2-one | Ph₃P=CH₂, THF | 5,6-Dibromo-2-methyleneindan | Wittig Reaction |

| 5,6-Dibromo-indan-2-one | NH₃, NaBH₃CN | 5,6-Dibromo-indan-2-amine | Reductive Amination |

| 5,6-Dibromo-indan-2-one | 1) MeMgBr, Et₂O; 2) H₃O⁺ | 5,6-Dibromo-2-methyl-indan-2-ol | Grignard Reaction |

Comprehensive Spectroscopic and Structural Elucidation of 5,6 Dibromo Indan 2 Ol Isomers

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Detailed 1D and 2D NMR data, including chemical shifts (δ), coupling constants (J), and correlations from experiments such as COSY, HSQC, and HMBC, are unavailable for 5,6-Dibromo-indan-2-ol. This information would be critical for confirming the connectivity of the dibromo-indan framework and for assigning the relative stereochemistry of substituents on the cyclopentanol ring.

1D and 2D NMR Techniques for Structural Confirmation

Without access to the actual spectra, a discussion on the specific proton and carbon environments and their correlations cannot be conducted. Data tables of chemical shifts and coupling constants cannot be generated.

Solvent-Dependent Conformational Analysis via NMR

Studies on how different solvents might influence the conformational equilibrium of the puckered cyclopentanol ring of this compound have not been published. Such an analysis would depend on observing changes in NMR parameters across a range of solvents with varying polarities.

High-Resolution Mass Spectrometry (HRMS) in Complex Mixture Analysis

The exact mass of this compound, which would be determined by HRMS to confirm its elemental composition (C₉H₈Br₂O), is not reported in the available literature. This technique would be vital for verifying the successful synthesis of the target compound and identifying it within a reaction mixture.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

An analysis of the molecular vibrations of this compound, which provides insight into its functional groups and potential intermolecular interactions like hydrogen bonding, is contingent on experimental data that is not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific absorption or scattering frequencies corresponding to the O-H stretch, C-H stretches (aromatic and aliphatic), and C-Br stretches for this compound are undocumented. A data table of these characteristic vibrational modes cannot be compiled.

Vibrational Circular Dichroism (VCD) for Chiral Isomer Differentiation

As this compound is a chiral molecule, VCD spectroscopy would be a powerful tool for differentiating its enantiomers and studying their absolute configuration in solution. However, no VCD studies for this specific compound have been published, precluding any detailed analysis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission

No experimental or theoretical data on the UV-Vis absorption or fluorescence emission spectra of this compound could be located. To perform this analysis, the compound would need to be synthesized and subjected to spectroscopic measurements. Such an analysis would typically involve dissolving the compound in various solvents to observe any solvatochromic shifts and recording the absorption and emission maxima. This data would provide insights into the electronic transitions within the molecule.

X-ray Crystallography and Solid-State Structural Investigations

Detailed structural information derived from X-ray crystallography is not available for this compound. The subsections below are therefore placeholders for the types of analyses that would be conducted if suitable single crystals were grown and analyzed.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

A single-crystal X-ray diffraction study would be required to determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound. This would definitively establish its absolute configuration and provide key crystallographic parameters. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₈Br₂O |

| Formula weight | 307.97 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| Unit cell dimensions | a = [value] Å, α = 90°b = [value] Å, β = [value]°c = [value] Å, γ = 90° |

| Volume | [value] ų |

| Z | [value] |

| Density (calculated) | [value] Mg/m³ |

| Absorption coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal size | [value] x [value] x [value] mm³ |

| Theta range for data collection | [value] to [value]° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = value] |

| Completeness to theta = [value]° | [value] % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | [value] / [value] / [value] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2sigma(I)] | R₁ = [value], wR₂ = [value] |

| R indices (all data) | R₁ = [value], wR₂ = [value] |

| Absolute structure parameter | [value] |

Hirshfeld Surface Analysis and Quantitative Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis would be performed using the crystallographic information file (CIF) obtained from SCXRD. It would allow for the detailed examination of close contacts between neighboring molecules and the generation of 2D fingerprint plots that summarize the nature and prevalence of these interactions.

A hypothetical breakdown of intermolecular contacts for this compound is shown in the table below. This illustrates the kind of quantitative data that a Hirshfeld analysis would provide.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | [e.g., 45.0] |

| Br···H | [e.g., 25.5] |

| O···H | [e.g., 15.2] |

| C···H | [e.g., 8.3] |

| Br···Br | [e.g., 2.5] |

Theoretical and Computational Chemistry Approaches to 5,6 Dibromo Indan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5,6-Dibromo-indan-2-ol, these methods can elucidate the distribution of electrons, predict spectroscopic behavior, and identify sites of chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is exceptionally well-suited for determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum energy structure on the potential energy surface, DFT calculations can predict key geometric parameters.

For a molecule like this compound, DFT would typically be employed with a functional such as B3LYP and a basis set like 6-311+G(d,p) to achieve reliable results. The optimization would reveal precise bond lengths, bond angles, and dihedral angles. The presence of the two bulky bromine atoms on the benzene (B151609) ring and the hydroxyl group on the five-membered ring significantly influences the final geometry.

Furthermore, once the geometry is optimized, DFT can predict various spectroscopic properties. For instance, the calculation of vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the structure or identify specific vibrational modes associated with functional groups, such as the O-H stretch of the alcohol or C-Br stretches.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: This data is illustrative, based on typical DFT calculations for similar halogenated indanol structures, as specific literature data for this compound is unavailable.)

| Parameter | Predicted Value |

|---|---|

| C(5)-Br Bond Length | 1.91 Å |

| C(6)-Br Bond Length | 1.91 Å |

| C(2)-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.97 Å |

| C(1)-C(2)-C(3) Angle | 103.5° |

To understand how this compound interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com TD-DFT calculates the energies of electronic excited states, which correspond to the absorption of photons that promote electrons from occupied to unoccupied molecular orbitals. mdpi.com

These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. qu.edu.qa The primary electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), can be characterized. For this compound, the bromine and hydroxyl substituents on the indan (B1671822) scaffold would be expected to cause shifts in the absorption bands compared to the unsubstituted indan molecule due to their electronic effects.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound (Note: This data is hypothetical and serves to illustrate typical TD-DFT output.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.55 | 272 | 0.045 |

| HOMO-1 → LUMO | 4.88 | 254 | 0.091 |

Conceptual DFT (CDFT) provides a framework for quantifying chemical reactivity using descriptors derived from the principles of density functional theory. nih.govmdpi.com These descriptors help predict how a molecule will behave in a chemical reaction.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Nucleophilicity (N): Describes the electron-donating capability of a molecule. nih.gov

The presence of electron-withdrawing bromine atoms would be expected to increase the electrophilicity of the aromatic ring of this compound.

Local Reactivity Descriptors pinpoint the most reactive sites within the molecule. The most common of these are the Fukui functions (f(r)) and Parr functions (P(r)). These functions identify which atoms are most susceptible to nucleophilic attack (attack by an electron donor) or electrophilic attack (attack by an electron acceptor). For this compound, local reactivity analysis would likely indicate that the oxygen atom of the hydroxyl group is a primary site for electrophilic attack, while the carbon atoms on the aromatic ring, influenced by the bromine substituents, would be key sites for nucleophilic attack.

Conformational Landscape Analysis and Potential Energy Surfaces (PES)

The flexibility of the five-membered ring and the rotation of the hydroxyl group mean that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial, as the properties of the molecule can be an average of several coexisting, low-energy structures.

The five-membered ring of the indan system is not planar. It adopts a puckered or "envelope" conformation to relieve ring strain. acs.org This puckering can occur in two primary forms, leading to two distinct conformers. In these conformers, the substituent at the 2-position (the hydroxyl group) can occupy either a pseudo-equatorial or a pseudo-axial position. acs.org

Computational studies on similar substituted indans have shown that the pseudo-equatorial conformation is generally lower in energy and therefore more populated at equilibrium. acs.org A potential energy surface (PES) can be calculated to map the energy changes associated with the ring puckering, revealing the energy barrier between the two conformers. For this compound, the large bromine atoms would likely have a minimal direct effect on the puckering barrier itself, which is primarily a function of the five-membered ring's internal strain.

In addition to ring puckering, the hydroxyl group (-OH) attached to the C2 carbon can rotate around the C-O bond. This rotation is not free and gives rise to different rotational isomers, or rotamers, with distinct energies. The interaction of the hydroxyl hydrogen with the rest of the indan framework, particularly the adjacent hydrogen atoms, governs the relative stability of these rotamers.

A one-dimensional potential energy surface scan, where the H-O-C-C dihedral angle is systematically varied and the energy is calculated at each step, can be performed to map the energetic profile of this rotation. nih.gov This analysis reveals the low-energy staggered conformations and the high-energy eclipsed transition states. For each of the main ring puckering conformations (pseudo-axial and pseudo-equatorial), a separate set of hydroxyl rotamers exists, further diversifying the conformational landscape. acs.org Computational analysis allows for the determination of the relative energies and Boltzmann populations of all stable conformers, providing a comprehensive picture of the molecule's structural dynamics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Lack of Specific Research Data Precludes Article Generation

A comprehensive search for theoretical and computational chemistry studies specifically focused on the compound "this compound" has yielded no direct research findings. As a result, the generation of a detailed scientific article adhering to the requested outline is not possible at this time.

Searches for scholarly articles, computational databases, and research publications concerning the intermolecular interactions of this compound did not uncover any specific studies. Consequently, there is no available data to populate the requested sections on:

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects:No molecular dynamics simulation studies have been published that describe the dynamic behavior of this compound or the influence of solvents on its conformational landscape.

Without specific research findings, the creation of an informative and scientifically accurate article that includes detailed data tables and adheres strictly to the provided outline is unachievable. The instructions to focus solely on "this compound" and to include detailed research findings cannot be met due to the absence of relevant scientific literature.

While general principles of computational chemistry could be applied to hypothesize the behavior of this molecule, such a discussion would fall outside the strict constraints of the user's request for an article based on existing, specific research.

Applications of 5,6 Dibromo Indan 2 Ol in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Catalysis and Synthesis

Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is active. The 5,6-Dibromo-indan-2-ol molecule is inherently chiral due to the stereocenter at the C-2 position bearing the hydroxyl group. This chirality can be leveraged to control the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis. mdpi.com

The indane framework is considered a privileged chiral scaffold. nih.gov Catalysts and ligands derived from chiral indane derivatives have been successfully applied in a variety of asymmetric transformations. nih.govacs.org For instance, chiral aminoindanol (B8576300) derivatives are effective ligands in processes like the ruthenium-catalyzed asymmetric transfer hydrogenation of imines, yielding chiral amines with good enantioselectivity. mdpi.com The rigidity of the indane ring system is considered a key factor in achieving high levels of stereochemical control in these reactions. mdpi.com

While research may not always specify the 5,6-dibromo substitution, this functionalization pattern enhances the utility of the indanol building block. The bromine atoms can be used as handles for further synthetic elaboration through cross-coupling reactions, allowing for the introduction of a wide array of substituents without disturbing the chiral center. This makes this compound a valuable precursor for creating libraries of complex chiral molecules for screening in drug discovery and catalysis. nih.gov

Design and Synthesis of Ligands and Chiral Auxiliaries Based on Dibrominated Indanol Scaffolds

The development of novel chiral ligands is a driving force in the field of asymmetric catalysis. rug.nl The indane skeleton is a well-established platform for designing such ligands. For example, chiral indane-based bisoxazoline ligands have been used to create chiral copper catalysts for enantioselective domino reactions. mdpi.com Similarly, catalysts derived from chiral indane-based amino aryl chalcogenides have been developed to overcome limitations in asymmetric electrophilic reactions. nih.govacs.org

This compound serves as a strategic starting material for a new class of tunable ligands. The synthesis pathway typically involves the conversion of the alcohol group into other coordinating functionalities, such as amines or phosphines. The bromine atoms on the aromatic ring offer several advantages:

Electronic Tuning: The electron-withdrawing nature of bromine can modify the electronic properties of the resulting ligand, which in turn influences the catalytic activity of its metal complex.

Steric Modification: The bromine atoms provide steric bulk, which can be crucial for creating a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

Post-Synthetic Modification: The C-Br bonds can be readily converted into C-C, C-N, or other bonds using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the late-stage diversification of the ligand structure, enabling the fine-tuning of its properties for a specific catalytic application. nih.gov

This modular approach allows for the systematic development of ligands where steric and electronic properties can be adjusted to meet the specific demands of a catalytic reaction. nih.govacs.org

Development of Functional Materials and Organic Electronic Components

Organic electronic materials, used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), are often based on extended π-conjugated systems. researchgate.net The introduction of halogen atoms, particularly bromine, is a common strategy in the design of precursors for these materials. researchgate.net Brominated aromatic compounds are key intermediates for polymerization and extension of conjugation through cross-coupling reactions. nankai.edu.cn

While the indane scaffold itself is not conjugated, this compound can be seen as a precursor to functional materials. The two bromine atoms provide reactive sites for building larger, conjugated structures. For example, a Stille or Suzuki coupling reaction could be used to attach thiophene, phenylene, or other aromatic units, extending the π-system across the dibrominated benzene (B151609) ring portion of the molecule. nankai.edu.cn

The functionalization of organic semiconductors can significantly impact their chemical, physical, and electrical properties. mdpi.com The precise positioning of the bromine atoms on the this compound scaffold allows for regiochemically controlled polymerizations, which can influence the final properties of the material, such as charge carrier mobility and light absorption/emission characteristics. The indanol portion of the molecule could also be modified to improve solubility or influence the solid-state packing of the resulting materials, which are critical factors for device performance. mdpi.com

| Reaction Type | Reactant | Potential Product Class | Application Area |

|---|---|---|---|

| Suzuki Coupling | Aryl Boronic Acids/Esters | Oligomers/Polymers with extended π-conjugation | Organic Semiconductors (OFETs, OPVs) |

| Stille Coupling | Organostannanes | Conjugated Polymers | Organic Electronics |

| Heck Coupling | Alkenes | Styrenyl-substituted Indanes | Luminescent Materials |

| Buchwald-Hartwig Amination | Carbazoles, Phenothiazines | Hole-Transporting Materials | Organic Light-Emitting Diodes (OLEDs) |

Precursor for the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The total synthesis of natural products and the development of pharmaceutical agents often rely on the availability of versatile chemical building blocks from which molecular complexity can be constructed. nih.govnih.gov The rigid bicyclic framework of the indane nucleus, combined with its diverse functionalization possibilities, makes it an attractive scaffold for such endeavors. researchgate.net

This compound is a trifunctional intermediate. The chiral alcohol can be transformed (e.g., through oxidation to a ketone or substitution to an amine), and the two bromine atoms can be selectively functionalized. This allows for the stepwise and controlled introduction of various pharmacophores and structural motifs required for biological activity.

Non-natural amino acids are important components of peptidomimetics and other pharmaceutically active compounds. nih.gov The synthesis of α-amino acids can be achieved through various methods, including the reductive amination of α-keto acids or the amination of α-halo acids. libretexts.org

This compound can serve as a precursor for chiral amino acid derivatives. A typical synthetic route would involve:

Oxidation: The secondary alcohol at the C-2 position is oxidized to the corresponding ketone, 5,6-dibromo-2-indanone.

Amination: The ketone can then be converted into an amine via reductive amination. This step introduces the crucial nitrogen atom. If a chiral catalyst or reagent is used, the stereochemistry of the resulting amine can be controlled.

Further Elaboration: The resulting 2-amino-5,6-dibromo-indane is a chiral amine that can be considered a constrained analogue of phenylalanine or other amino acids. The amino group and the aromatic ring can be further modified to create a diverse range of complex amino acid derivatives. pressbooks.pubamerigoscientific.com

Nitrogen-containing heterocycles like pyrazoles and indazoles are core structures in many pharmaceuticals, exhibiting a wide range of biological activities. google.com The synthesis of these rings often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. organic-chemistry.org

The this compound scaffold can be readily converted into an intermediate suitable for the synthesis of fused pyrazole (B372694) systems (indazoles). A plausible synthetic pathway involves the initial oxidation of the alcohol to 5,6-dibromo-2-indanone. This indanone, which contains a ketone flanked by a methylene (B1212753) group, can then react with a hydrazine derivative. beilstein-journals.org The subsequent condensation and cyclization would lead to the formation of a dibrominated indeno[1,2-c]pyrazole, a rigid, tricyclic heterocyclic system.

Future Research Directions and Emerging Paradigms for 5,6 Dibromo Indan 2 Ol

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of molecules like 5,6-Dibromo-indan-2-ol. rsc.orgmdpi.com These computational tools can navigate the vastness of chemical space with an efficiency that is unattainable through traditional experimental methods alone. capotchem.cn

Table 1: Hypothetical AI-Predicted Properties of this compound Derivatives This interactive table illustrates how AI could be used to screen virtual derivatives for desired properties.

| Derivative | Predicted Solubility (mg/L) | Predicted Binding Affinity (IC50, nM) | Synthetic Feasibility Score |

|---|---|---|---|

| 2-amino-5,6-dibromo-indan | 150 | 75 | 0.85 |

| 5,6-dibromo-indan-2-yl acetate | 320 | >1000 | 0.92 |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and the identification of transient intermediates. Advanced spectroscopic techniques are indispensable for achieving this, enabling real-time, in situ monitoring of chemical transformations. spectroscopyonline.com

Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can provide detailed molecular-level information directly from the reaction vessel, obviating the need for offline sampling and analysis. spectroscopyonline.com For the synthesis of this compound, which likely involves bromination of an indanol precursor, these methods could be used to track the consumption of starting materials and the formation of mono- and di-brominated products. This real-time data is crucial for optimizing reaction parameters like temperature, reagent addition rates, and reaction time to maximize yield and minimize the formation of impurities. youtube.com

Moreover, the development of specific fluorescent probes could offer another layer of analytical detail. While not yet applied to this specific molecule, probes could theoretically be designed to react with key species in the reaction mixture, providing highly sensitive detection of intermediates or byproducts. nih.gov The data gathered from these advanced spectroscopic tools are invaluable for mechanistic studies and for scaling up synthesis from the laboratory to industrial production. youtube.com

Table 2: Potential Spectroscopic Techniques for Monitoring the Synthesis of this compound

| Spectroscopic Technique | Information Gained | Potential Application |

|---|---|---|

| In-situ FTIR/Raman | Real-time concentration of reactants, products, and intermediates. Vibrational mode changes. | Monitoring the progress of bromination, identifying key reaction intermediates. |

| Process NMR | Quantitative analysis of reaction components. | Determining reaction kinetics and final product purity without sample workup. |

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govepitomejournals.com Future research into the synthesis of this compound should prioritize these principles.

Key areas for innovation include the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace traditional volatile organic compounds. nih.govmdpi.com Catalysis is another cornerstone of green chemistry. epitomejournals.com Developing highly selective and reusable catalysts for the bromination of the indan (B1671822) skeleton could significantly improve the atom economy of the synthesis. For instance, research on the regioselective bromination of substituted indanones has shown that reaction conditions (acidic vs. basic) can direct the position of bromination, offering a pathway to more controlled and efficient syntheses. researchgate.netnih.gov

Furthermore, embracing technologies like flow chemistry and microwave-assisted synthesis can lead to more energy-efficient processes. ijnc.irresearchgate.net Continuous flow reactors, for example, offer enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling. rsc.org The in situ generation of reactive intermediates, such as bromine from less hazardous sources, is another promising green approach. rsc.org By integrating these innovations, the environmental footprint associated with the production of this compound can be substantially reduced. nih.gov

Exploration of New Catalytic Applications and Multicomponent Reactions

The structural features of this compound, particularly the presence of bromine atoms on the aromatic ring and a hydroxyl group on the five-membered ring, make it an interesting candidate for further functionalization and as a scaffold in catalysis and complex molecule synthesis.

The bromine atoms can serve as handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. nih.gov This opens the door to creating libraries of novel indanol derivatives for screening in various applications, including materials science and medicinal chemistry. The indanol moiety itself is found in various biologically active compounds and ligands for asymmetric catalysis.

Moreover, this compound could serve as a building block in multicomponent reactions (MCRs). mdpi.com MCRs are highly efficient, atom-economical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. rsc.org Designing novel MCRs that utilize the indan scaffold could lead to the rapid synthesis of structurally diverse and complex molecules, which would be difficult to access through traditional multi-step synthesis. nih.gov The development of new catalytic systems that can activate the C-Br or C-O bonds in this compound would be a key enabler for these future applications.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 862135-56-6 | C9H8Br2O |

| 5,6-dimethoxyindan-1-one | N/A | C11H12O3 |

| 4-bromo-5,6-dimethoxyindan-3-one | N/A | C11H11BrO3 |

| 2,4-dibromo-5,6-dimethoxyindan-1-one | N/A | C11H10Br2O3 |

| 5,6-dihydroxyindan-1-one | N/A | C9H8O3 |

| 4,7-dibromo-5,6-dihydroxyindan-1-one | N/A | C9H6Br2O3 |

| 5,6-difluoroindan-1-one | N/A | C9H6F2O |

| 2-bromo-5,6-difluoroindan-1-one | N/A | C9H5BrF2O |

| 2,2-dibromo-5,6-difluoroindan-1-one | N/A | C9H4Br2F2O |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5,6-Dibromo-indan-2-ol with high purity and yield?

- Methodological Answer : Optimize bromination using indan-2-ol derivatives under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency .

- Temperature : Maintain 0–5°C to minimize side reactions during Br₂ or NBS (N-bromosuccinimide) addition .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct regioselectivity toward the 5,6-positions .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Validate purity via TLC and melting point analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Compare chemical shifts of aromatic protons (δ 6.8–7.2 ppm) and hydroxyl groups (broad peak ~δ 5.5 ppm) to reference spectra. Use DEPT-135 to confirm CH₂ and CH groups in the indan ring .

- IR : Identify O-H stretching (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- MS : Confirm molecular ion peak [M]⁺ at m/z 294 (for C₉H₆Br₂O) and fragmentation patterns (e.g., loss of Br groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite). Dispose as halogenated waste .

- Emergency Procedures : For skin contact, rinse immediately with 15% ethanol followed by water. For inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation of this compound derivatives?

- Methodological Answer :

- Iterative Analysis : Cross-validate data using 2D NMR (COSY, HSQC) to assign ambiguous peaks. Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) .

- Contradiction Framework : Apply qualitative contradiction analysis ( ) by revisiting reaction conditions to identify impurities (e.g., incomplete bromination) or stereochemical anomalies .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for bromination or nucleophilic substitution reactions .

- Constraint-Based Simulations : Implement stochastic methods (e.g., Monte Carlo) to explore reaction pathways under varying constraints (temperature, solvent polarity) .

Q. How can kinetic and thermodynamic studies be designed to elucidate the bromination mechanism in the synthesis of this compound?

- Methodological Answer :

- Kinetic Profiling : Conduct time-resolved ¹H-NMR to monitor intermediate formation. Fit data to rate laws (pseudo-first-order kinetics) to determine activation parameters (ΔH‡, ΔS‡) .

- Thermodynamic Analysis : Measure equilibrium constants (Kₑq) via UV-Vis spectroscopy under varying temperatures. Use van’t Hoff plots to calculate ΔG and ΔH .

Data Analysis and Interpretation

Q. What strategies are effective for analyzing contradictory results in catalytic debromination studies of this compound?

- Methodological Answer :

- Mixed-Methods Triangulation : Combine quantitative data (HPLC yield) with qualitative observations (TEM for catalyst degradation) to identify confounding variables (e.g., catalyst poisoning) .

- Root-Cause Analysis : Apply Ishikawa diagrams to trace discrepancies to source (e.g., solvent purity, moisture levels) .

Q. How can researchers design environmentally sustainable protocols for this compound synthesis?

- Methodological Answer :

- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy. Substitute Br₂ with NBS to reduce toxicity .

- Solvent Recycling : Implement rotary evaporation followed by molecular sieves for solvent reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.